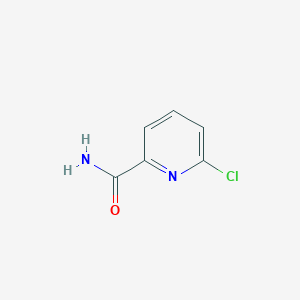

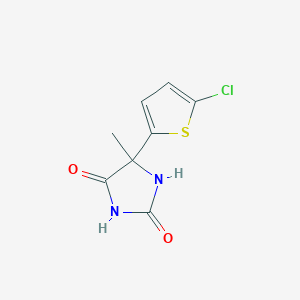

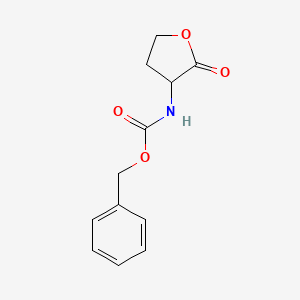

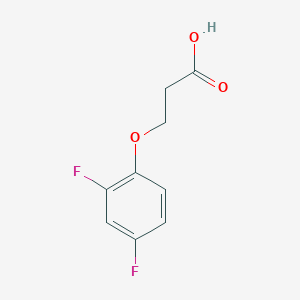

![molecular formula C6H3ClN2OS B1347200 6-Cloroimidazo[2,1-b][1,3]tiazol-5-carbaldehído CAS No. 23576-84-3](/img/structure/B1347200.png)

6-Cloroimidazo[2,1-b][1,3]tiazol-5-carbaldehído

Descripción general

Descripción

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, also known as CITCO, is an imidazothiazole derivative . It has been identified as a novel human constitutive androstane receptor (CAR) agonist . It has potent activity in an in vitro fluorescence-based CAR activation assay .

Synthesis Analysis

The synthesis of aldehydes, including “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, can be performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular formula of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C5H3ClN2S . Its InChIKey is WOZMDYAJHVHPMD-UHFFFAOYSA-N . The canonical SMILES representation is C1=CSC2=NC(=CN21)Cl .Chemical Reactions Analysis

The compound is an imidazothiazole derivative and has been used to distinguish the function of human CAR from that of human PXR .Physical and Chemical Properties Analysis

The molecular weight of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 158.61 g/mol . It has a topological polar surface area of 45.5 Ų . The compound has a complexity of 122 .Aplicaciones Científicas De Investigación

Bloques de construcción químicos

“6-Cloroimidazo[2,1-b][1,3]tiazol-5-carbaldehído” se utiliza como bloque de construcción químico en diversas investigaciones científicas . Forma parte de una categoría más amplia de compuestos conocidos como aldehídos .

Intermedio farmacéutico

Este compuesto también se utiliza como intermedio farmacéutico . Un intermedio es una sustancia que se produce durante las etapas intermedias de una reacción entre dos o más sustancias, y a menudo se utiliza como paso intermedio para crear otros compuestos.

Activación del receptor constitutivo de androstano (CAR)

Aunque no está directamente relacionado con “this compound”, un compuesto similar, CITCO, es un derivado de imidazotiazol que estimula la translocación nuclear del receptor constitutivo de androstano (CAR) humano . Esto sugiere posibles aplicaciones de “this compound” en vías biológicas similares.

Potencial potenciador alostérico

De nuevo, aunque no está directamente relacionado con “this compound”, otro compuesto similar, las benziltiofenas, son potenciadores alostéricos (AE) de la actividad agonista en el receptor A1 de adenosina . Esto sugiere que “this compound” podría tener aplicaciones similares.

Mecanismo De Acción

Target of Action

It’s structurally similar to citco , an imidazothiazole derivative known to stimulate the human constitutive androstane receptor (CAR) . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances.

Mode of Action

If it acts similarly to CITCO, it may stimulate the nuclear translocation of CAR , thereby activating the transcription of genes involved in drug metabolism and transport.

Biochemical Pathways

If it acts like CITCO, it could influence the expression of various cytochrome P450 enzymes, which play a significant role in drug metabolism .

Result of Action

If it acts like CITCO, it could potentially alter the expression of various drug-metabolizing enzymes and transporters, influencing the body’s response to various substances .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.

Propiedades

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBBEEJDPFMKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317394 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-84-3 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 315209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23576-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

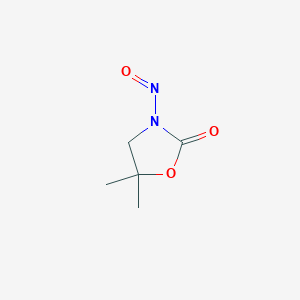

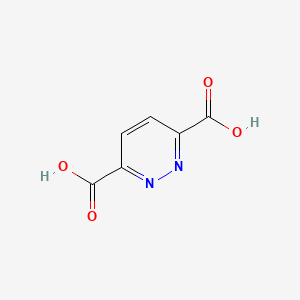

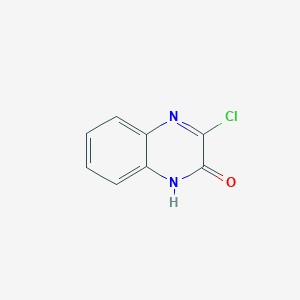

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)